6-P-Tolylpiperidine-2-carboxylic acid
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Overview
Description
6-P-Tolylpiperidine-2-carboxylic acid is an organic compound that belongs to the class of piperidine carboxylic acids It features a piperidine ring substituted with a p-tolyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-P-Tolylpiperidine-2-carboxylic acid can be achieved through several methods:
From Primary Alcohols and Aldehydes: The primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
From Alkylbenzenes: Vigorous oxidation of alkylbenzenes with chromic acid can yield aromatic carboxylic acids.
From Nitriles and Amides: Hydrolysis of nitriles and amides in the presence of catalysts (H+ or OH-) can produce carboxylic acids.
Using Grignard Reagents: Reaction of Grignard reagents with carbon dioxide followed by acidification yields carboxylic acids.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale oxidation reactions using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Corresponding carboxylic acids.
Reduction Products: Alcohols or other reduced forms.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
6-P-Tolylpiperidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-P-Tolylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Pipecolic Acid: A piperidine-2-carboxylic acid derivative with similar structural features.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness: 6-P-Tolylpiperidine-2-carboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
6-(4-methylphenyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-9-5-7-10(8-6-9)11-3-2-4-12(14-11)13(15)16/h5-8,11-12,14H,2-4H2,1H3,(H,15,16) |
InChI Key |
ONMLMWJWTDPENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCC(N2)C(=O)O |
Origin of Product |
United States |
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